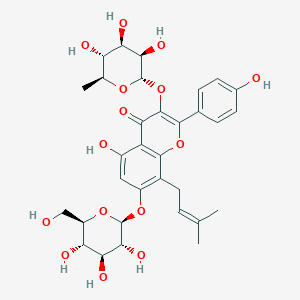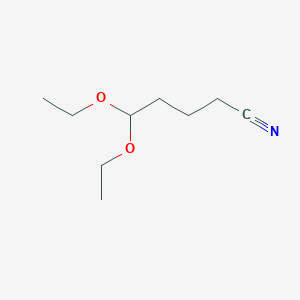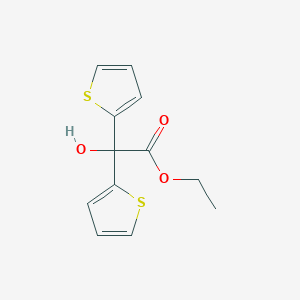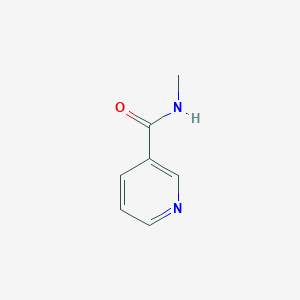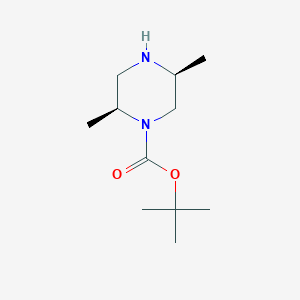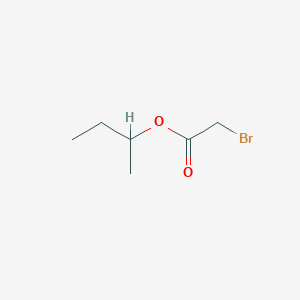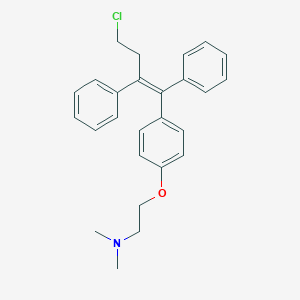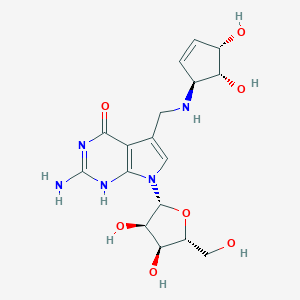
Queuosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Queuosine is a modified nucleoside that is present in the transfer RNA (tRNA) of various organisms, including bacteria, archaea, and eukaryotes. It is formed by the addition of a queuine molecule to the base of guanine at the wobble position of tRNA, which enhances the efficiency and accuracy of protein synthesis. The this compound biosynthesis pathway is conserved among diverse organisms, and it involves multiple enzymes that catalyze the conversion of guanine to this compound. In recent years, this compound has gained significant attention in the scientific community due to its potential applications in biotechnology and medicine.
Scientific Research Applications
Queuosine Modification and Evolution
- Convergent Evolution in this compound Modification : this compound is a hypermodified nucleoside in tRNA, indicating convergent evolution in its modification systems across diverse species, suggesting its fundamental role in life processes (Morris & Elliott, 2001).
Structural Characteristics of this compound
- Structural Complexity of this compound : this compound's unique structural features, like its cyclopentenediol side chain and 7-deazaguanine ring, contribute to its complexity as a modified nucleoside (Yokoyama et al., 1979).
This compound's Role in Eukaryotes
- Impact on Tyrosine Production : this compound deficiency in eukaryotes affects tyrosine production, linking it to diseases like phenylketonuria, demonstrating its physiological importance (Rakovich et al., 2011).
- This compound as a Micronutrient : this compound's role as a micronutrient is linked to various physiological processes, including development, metabolism, and cancer, in eukaryotes (Fergus et al., 2015).
Enzymatic Aspects of this compound
- Epoxythis compound Reductase in Biosynthesis : Studies on enzymes like QueG and QueH reveal intricate biochemical processes in this compound biosynthesis, highlighting unique enzyme structures and functions (Miles et al., 2015; Li et al., 2021).
This compound in Cancer Research
- Expression in Leukemic Cells : The expression levels of enzymes like TGT, involved in this compound synthesis, are higher in leukemic cells compared to normal cells, suggesting a role in carcinogenesis (Ishiwata et al., 2001).
- This compound and tRNA Hypomodification in Cancer : Cancerous cells show hypomodification of tRNA with respect to this compound, hinting at its potential significance in cancer biology and treatment (Pathak et al., 2005).
Biosynthetic Pathway Analysis
- Identification of Essential Genes in Biosynthesis : Research has identified critical genes in the biosynthesis of this compound, enhancing our understanding of its production in bacteria (Reader et al., 2004).
Metabolic and Physiological Impacts
- Queuine Micronutrient Deficiency : Deficiency in queuine impacts cellular metabolism and mitochondrial function, particularly in cancer cells, indicating its role in metabolic pathways (Hayes et al., 2020).
Structural Synthesis and Analysis
- Synthesis of tRNA Nucleoside Derivatives : Synthesizing and structurally elucidating this compound derivatives contribute to understanding its interaction with RNA targets, opening pathways for further research (Hillmeier et al., 2021; Levic & Micura, 2014).
Enzymatic Mechanism Studies
- Mechanistic Insights into this compound Enzymes : Studies on enzymes like QueA and QueF provide insight into the unique chemical mechanisms involved in this compound biosynthesis (Slany et al., 1993; Kinzie et al., 2000).
properties
CAS RN |
57072-36-3 |
|---|---|
Molecular Formula |
C17H23N5O7 |
Molecular Weight |
409.4 g/mol |
IUPAC Name |
2-amino-5-[[[(1S,4S,5R)-4,5-dihydroxycyclopent-2-en-1-yl]amino]methyl]-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C17H23N5O7/c18-17-20-14-10(15(28)21-17)6(3-19-7-1-2-8(24)11(7)25)4-22(14)16-13(27)12(26)9(5-23)29-16/h1-2,4,7-9,11-13,16,19,23-27H,3,5H2,(H3,18,20,21,28)/t7-,8-,9+,11+,12+,13+,16+/m0/s1 |
InChI Key |
QQXQGKSPIMGUIZ-AEZJAUAXSA-N |
Isomeric SMILES |
C1=C[C@@H]([C@@H]([C@H]1NCC2=CN(C3=C2C(=O)N=C(N3)N)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)O)O |
SMILES |
C1=CC(C(C1NCC2=CN(C3=C2C(=O)NC(=N3)N)C4C(C(C(O4)CO)O)O)O)O |
Canonical SMILES |
C1=CC(C(C1NCC2=CN(C3=C2C(=O)N=C(N3)N)C4C(C(C(O4)CO)O)O)O)O |
synonyms |
2-Amino-5-[[[(1S,4S,5R)-4,5-dihydroxy-2-cyclopenten-1-yl]amino]methyl]-3,7-dihydro-7-β-D-ribofuranosyl-4H-pyrrolo[2,3-d]pyrimidin-4-one; _x000B_7-(4,5-cis-Dihydroxy-1-cyclopenten-3-ylaminomethyl)-7-deazaguanosine; _x000B_Q (nucleoside); Queuosine; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Potassium;2-[5-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]penta-2,4-dienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate](/img/structure/B109932.png)

![4-Bromo-2-benzofuran-1[3H]-one](/img/structure/B109934.png)
